molecular formula C10H13ClO B3051558 4-Tert-butyl-3-chlorophenol CAS No. 34593-73-2

4-Tert-butyl-3-chlorophenol

Cat. No.: B3051558
CAS No.: 34593-73-2
M. Wt: 184.66 g/mol
InChI Key: XXZNDRDKECUZMB-UHFFFAOYSA-N
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Description

4-Tert-butyl-3-chlorophenol is an organic compound with the molecular formula C10H13ClO. It is a chlorinated phenol derivative, characterized by the presence of a tert-butyl group at the para position and a chlorine atom at the meta position relative to the hydroxyl group on the benzene ring. This compound is known for its antimicrobial properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Tert-butyl-3-chlorophenol can be synthesized through several methods. One common approach involves the chlorination of 4-tert-butylphenol using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C to ensure selective chlorination at the meta position.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The starting material, 4-tert-butylphenol, is reacted with chlorine gas in a controlled environment to achieve high yields of the desired product. The reaction is monitored to prevent over-chlorination and to ensure the purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-3-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chlorine atom can be reduced to form the corresponding phenol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: 4-tert-butylphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Tert-butyl-3-chlorophenol has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial properties and potential use as a disinfectant.

    Medicine: Studied for its potential therapeutic effects and as a model compound for drug development.

    Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The antimicrobial activity of 4-tert-butyl-3-chlorophenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, ultimately leading to cell death. The presence of the tert-butyl group enhances its lipophilicity, allowing it to integrate more effectively into the lipid membrane.

Comparison with Similar Compounds

4-Tert-butyl-3-chlorophenol can be compared with other chlorinated phenols and tert-butyl-substituted phenols:

    4-Chlorophenol: Lacks the tert-butyl group, resulting in lower lipophilicity and antimicrobial activity.

    4-Tert-butylphenol: Lacks the chlorine atom, which reduces its reactivity in substitution reactions.

    3-Chlorophenol: Lacks the tert-butyl group, leading to different physical and chemical properties.

The unique combination of the tert-butyl and chlorine substituents in this compound imparts distinct properties that make it valuable for various applications.

Properties

IUPAC Name

4-tert-butyl-3-chlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZNDRDKECUZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50542309
Record name 4-tert-Butyl-3-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34593-73-2
Record name 4-tert-Butyl-3-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-butyl-3-chlorophenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 50 g (0.39 mol) of 3-chlorophenol in 250 ml of hexane and 125 ml of 85% phosphoric acid was heated to reflux. A solution of 43.2 g (0.584 mol) of 2-methyl-2-propanol in 25 ml of hexane was added over 1.5 hours. After addition, the reaction mixture was refluxed for 4 hours. The organic phase was separated and extracted four times with 30 ml of lN sodium hydroxide solution. The combined aqueous fractions were made acidic and extracted with methylene chloride. The organic phase was dried and evaporated at 90° C. (25 mm). The residue was crystallized from hexane. There was obtained 0.46 g (2.49 mmol, 0.6%) of 3-chloro-4-(1,1-dimethylethyl)phenol as a white solid after crystallization from hexane; mp 65°-67° C.
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50 g
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Synthesis routes and methods III

Procedure details

4-tert-Butyl-3-chloroaniline (690 mg, 3.8 mmol) was dissolved in 12 M sulfuric acid (30 ml) and then heated at 90° C. To the clear solution was added 5 ml of aqueous solution of sodium nitrite (776 mg, 11.3 mmol) at ambient temperature. The reaction mixture was stirred at ambient temperature for 15 minutes. Urea was added to the mixture until excess sodium nitrite was destroyed (by checking starch-iodine test paper). A small amount of cupric sulfate was added to the mixture and then the mixture was stirred at 90° C. for 30 minutes. The resulting organic layer was extracted with ethyl acetate washed with brine, dried over sodium sulfate. After filtration to separate solvent and sodium sulfate, the solvent was removed under reduced pressure to give a residue, which was applied to a silica gel chromatography column and eluted with ethyl acetate/hexane=¼ to furnish 0.44 g (64% yield) of the title compound as a brown oil.
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690 mg
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64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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